molecular formula C13H13NOS B6298331 (2-(Benzylthio)pyridin-4-yl)methanol;  95% CAS No. 2301856-09-5

(2-(Benzylthio)pyridin-4-yl)methanol; 95%

Cat. No. B6298331
CAS RN: 2301856-09-5
M. Wt: 231.32 g/mol
InChI Key: IFJTUGDCZDVYPH-UHFFFAOYSA-N
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Description

2-(Benzylthio)pyridin-4-yl)methanol (2-BPM) is a synthetic compound that has been studied extensively in recent years due to its potential use in the synthesis of medicines and other organic compounds. 2-BPM is a thiopyridin-4-ylmethanol, which is a type of heterocyclic compound containing a sulfur atom, and has a molecular weight of 135.2 g/mol. 2-BPM has a purity of 95% and is a colorless to light yellow liquid at room temperature. It has a melting point of -45 °C, boiling point of 88-90 °C, and flash point of 38 °C.

Mechanism of Action

The mechanism of action of (2-(Benzylthio)pyridin-4-yl)methanol; 95% is not yet fully understood. However, it is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% functions by inhibiting the activity of certain enzymes involved in metabolic pathways. It is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% binds to these enzymes and prevents them from catalyzing their reactions, thus preventing the metabolic process from occurring. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is believed to have anti-inflammatory and anticancer effects, although the exact mechanism of action for these effects is not yet known.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-(Benzylthio)pyridin-4-yl)methanol; 95% have not yet been fully studied. However, it is believed that (2-(Benzylthio)pyridin-4-yl)methanol; 95% has the potential to inhibit the activity of certain enzymes involved in metabolic pathways, resulting in a decrease in the production of certain metabolites. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is believed to have anti-inflammatory and anticancer effects, although the exact mechanism of action for these effects is not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using (2-(Benzylthio)pyridin-4-yl)methanol; 95% in laboratory experiments include its high purity (95%), its low melting point (-45 °C), and its low boiling point (88-90 °C). In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% is relatively inexpensive and easy to obtain. The main limitation of (2-(Benzylthio)pyridin-4-yl)methanol; 95% is its lack of specificity, as it is believed to inhibit the activity of multiple enzymes involved in metabolic pathways.

Future Directions

The potential future directions for research on (2-(Benzylthio)pyridin-4-yl)methanol; 95% include further studies on its mechanism of action, its potential use as an anti-inflammatory and anticancer agent, and its potential use as a contrast agent in MRI scans. In addition, further studies could be conducted to investigate the potential side effects of (2-(Benzylthio)pyridin-4-yl)methanol; 95%, as well as its potential toxicity. Finally, further studies could be conducted to investigate the potential use of (2-(Benzylthio)pyridin-4-yl)methanol; 95% in other applications, such as in the synthesis of other organic compounds.

Synthesis Methods

(2-(Benzylthio)pyridin-4-yl)methanol; 95% is synthesized through a process known as the Williamson ether synthesis. This method involves the reaction of an alkoxide and an alkyl halide, with the alkoxide being the nucleophile and the alkyl halide being the electrophile. The reaction results in the formation of an ether, which is a type of organic compound containing an oxygen atom. The Williamson ether synthesis is a versatile method for synthesizing many different types of organic compounds, including (2-(Benzylthio)pyridin-4-yl)methanol; 95%.

Scientific Research Applications

(2-(Benzylthio)pyridin-4-yl)methanol; 95% has been studied for its potential use in medicinal and pharmaceutical applications. It has been studied for its ability to inhibit the activity of enzymes involved in various metabolic pathways, such as the cytochrome P450 enzyme family. (2-(Benzylthio)pyridin-4-yl)methanol; 95% has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for certain types of cancer. In addition, (2-(Benzylthio)pyridin-4-yl)methanol; 95% has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) scans.

properties

IUPAC Name

(2-benzylsulfanylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJTUGDCZDVYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzylthio)pyridin-4-yl)methanol

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